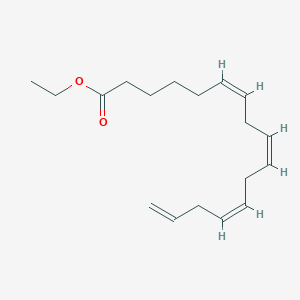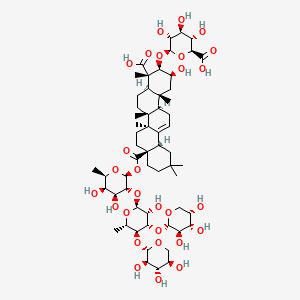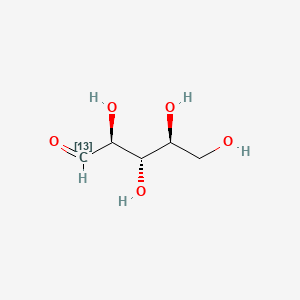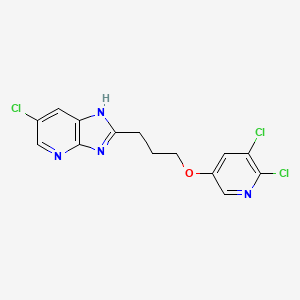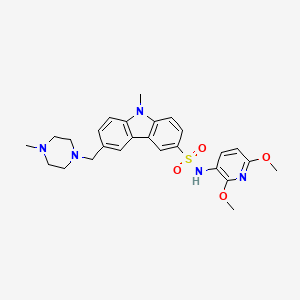
Antitumor agent-71
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-71 is a compound known for its antiproliferative activity against various tumor cell lines. It exhibits significant potential as an antitumor agent by inhibiting tubulin polymerization, which is crucial for cell division. This compound has shown promising results in preclinical studies, making it a subject of interest in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-71 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Common methods include:
Condensation Reactions: These are used to form the core structure of the compound.
Oxidation and Reduction Reactions: These steps are crucial for introducing functional groups that enhance the compound’s antitumor activity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline the production process and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: Antitumor agent-71 undergoes various chemical reactions, including:
Oxidation: This reaction is used to introduce oxygen-containing functional groups.
Reduction: This reaction is used to reduce specific functional groups, enhancing the compound’s stability.
Substitution: This reaction involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced or modified antitumor activity. These derivatives are often tested for their efficacy against various cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-71 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of tubulin polymerization inhibition.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new antitumor drugs and formulations
Wirkmechanismus
The primary mechanism of action of antitumor agent-71 involves the inhibition of tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This compound targets specific molecular pathways involved in cell division, making it an effective antitumor agent .
Vergleich Mit ähnlichen Verbindungen
Paclitaxel: Another well-known tubulin polymerization inhibitor used in cancer therapy.
Vincristine: A compound that also targets microtubules and is used in chemotherapy.
Docetaxel: Similar to paclitaxel, it inhibits tubulin polymerization and is used to treat various cancers.
Uniqueness: Antitumor agent-71 is unique in its specific molecular structure, which allows for more targeted inhibition of tubulin polymerization. This specificity reduces the likelihood of side effects compared to other similar compounds. Additionally, this compound has shown efficacy against a broader range of tumor cell lines, making it a versatile candidate for cancer therapy .
Eigenschaften
Molekularformel |
C26H31N5O4S |
|---|---|
Molekulargewicht |
509.6 g/mol |
IUPAC-Name |
N-(2,6-dimethoxypyridin-3-yl)-9-methyl-6-[(4-methylpiperazin-1-yl)methyl]carbazole-3-sulfonamide |
InChI |
InChI=1S/C26H31N5O4S/c1-29-11-13-31(14-12-29)17-18-5-8-23-20(15-18)21-16-19(6-9-24(21)30(23)2)36(32,33)28-22-7-10-25(34-3)27-26(22)35-4/h5-10,15-16,28H,11-14,17H2,1-4H3 |
InChI-Schlüssel |
LFFQEYRXOGSKSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)S(=O)(=O)NC5=C(N=C(C=C5)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



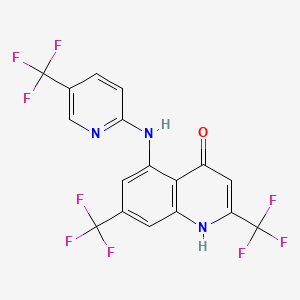
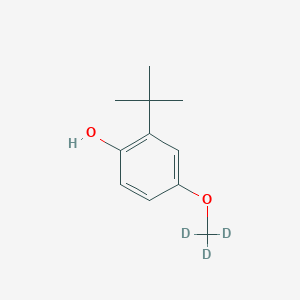
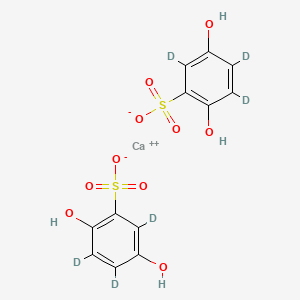



![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)


